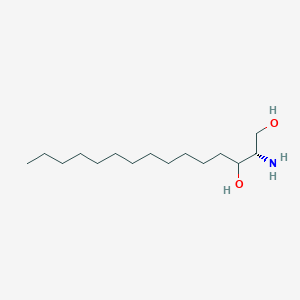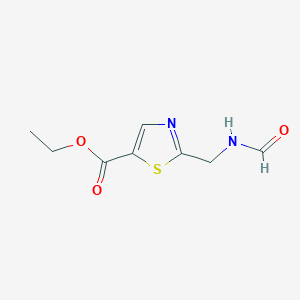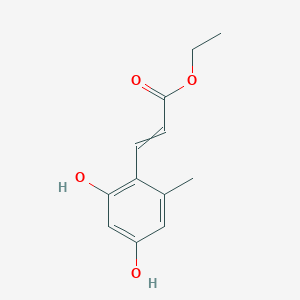
(2S)-2-Aminopentadecane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Aminopentadecane-1,3-diol is an organic compound characterized by the presence of an amino group and two hydroxyl groups attached to a long carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Aminopentadecane-1,3-diol typically involves the reduction of corresponding keto or aldehyde precursors. One common method is the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method involves preparing engineering bacteria containing carbonyl reductase, disrupting the cells to obtain a supernatant containing the enzyme, and mixing it with the substrate and cofactors to perform the reduction reaction.
Industrial Production Methods
Industrial production of this compound may involve similar enzymatic reduction processes, scaled up for larger quantities. The use of biocatalysts in industrial settings offers advantages such as high substrate specificity, mild reaction conditions, and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Aminopentadecane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form saturated alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce saturated alcohols.
Scientific Research Applications
(2S)-2-Aminopentadecane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: It can be used in the production of surfactants and emulsifiers due to its amphiphilic properties.
Mechanism of Action
The mechanism by which (2S)-2-Aminopentadecane-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-1-Amino-2-Methylbutane-2,3-Diol: This compound also contains amino and hydroxyl groups but has a shorter carbon chain.
(2S)-2-Amino-3-Phenylpropane-1,1-Diol: Similar in structure but with a phenyl group attached to the carbon chain.
Uniqueness
(2S)-2-Aminopentadecane-1,3-diol is unique due to its long carbon chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring interactions with both hydrophilic and hydrophobic environments.
Properties
CAS No. |
920277-21-0 |
|---|---|
Molecular Formula |
C15H33NO2 |
Molecular Weight |
259.43 g/mol |
IUPAC Name |
(2S)-2-aminopentadecane-1,3-diol |
InChI |
InChI=1S/C15H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)14(16)13-17/h14-15,17-18H,2-13,16H2,1H3/t14-,15?/m0/s1 |
InChI Key |
JWOGAYKGDUNEHP-MLCCFXAWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC([C@H](CO)N)O |
Canonical SMILES |
CCCCCCCCCCCCC(C(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl N-{[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}glycinate](/img/structure/B12639856.png)

![tert-Butyl (3S)-3-{[(2-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B12639866.png)
![7-Isoquinolinecarboxamide, 2-[2-(3-fluorophenyl)-1-oxo-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12639874.png)

![3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine](/img/structure/B12639889.png)
![l)oxy]-6-{[(3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)ox](/img/structure/B12639905.png)
![N,N'-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12639906.png)
![9-Bromobenzo[h]isoquinoline-6-carbaldehyde](/img/structure/B12639907.png)

![N-[2-(4-Chlorophenyl)ethyl]-2-cyclopropylbenzamide](/img/structure/B12639947.png)
![2-Amino-5-{[(3,5-dibromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12639949.png)
![BenzaMide, N-[2-(3',4'-difluoro[1,1'-biphenyl]-3-yl)-2-Methylpropyl]-3-[5-(trifluoroMethyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12639951.png)
